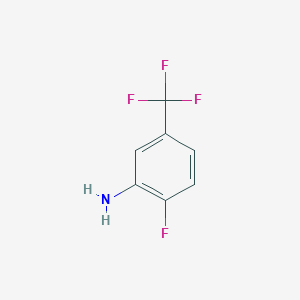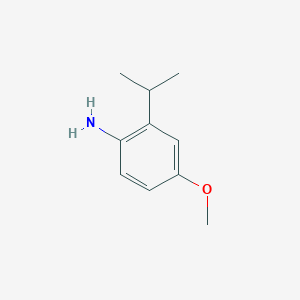![molecular formula C12H15NO4 B048342 2-[(2-Hydroxy-2-phenylacetyl)amino]butanoic acid CAS No. 119154-03-9](/img/structure/B48342.png)
2-[(2-Hydroxy-2-phenylacetyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid is an organic compound that belongs to the class of amino acids It features a hydroxy(phenyl)acetyl group attached to the amino group of butanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid typically involves the reaction of hydroxy(phenyl)acetic acid with butanoic acid derivatives. One common method is the coupling of hydroxy(phenyl)acetic acid with butanoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions . This reaction proceeds through the formation of an amide bond between the carboxyl group of hydroxy(phenyl)acetic acid and the amino group of butanoic acid.
Industrial Production Methods
Industrial production of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid may involve biocatalytic processes, where enzymes are used to catalyze the reaction under environmentally benign conditions . These methods offer advantages such as high enantioselectivity, mild reaction conditions, and high catalytic efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like NaBH4 (sodium borohydride).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Electrophiles such as alkyl halides in the presence of a base like NaOH.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or substrate, modulating the activity of enzymes involved in metabolic processes. The hydroxy(phenyl)acetyl group can interact with active sites of enzymes, affecting their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[Hydroxy(phenyl)acetyl]amino}propanoic acid
- 2-{[Hydroxy(phenyl)acetyl]amino}pentanoic acid
Uniqueness
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
119154-03-9 |
|---|---|
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
2-[(2-hydroxy-2-phenylacetyl)amino]butanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-2-9(12(16)17)13-11(15)10(14)8-6-4-3-5-7-8/h3-7,9-10,14H,2H2,1H3,(H,13,15)(H,16,17) |
Clé InChI |
WHKGSZIEKMSQCL-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)NC(=O)C(C1=CC=CC=C1)O |
SMILES canonique |
CCC(C(=O)O)NC(=O)C(C1=CC=CC=C1)O |
Synonymes |
Butanoic acid, 2-[(hydroxyphenylacetyl)amino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


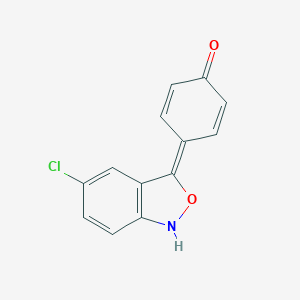
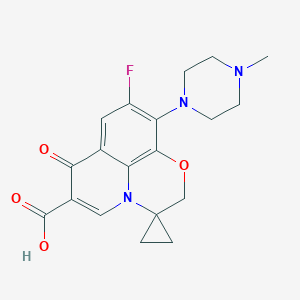
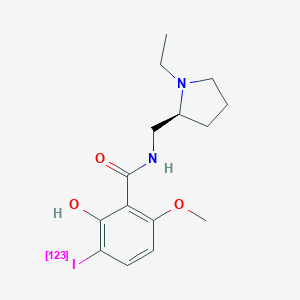
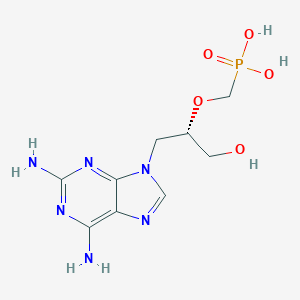
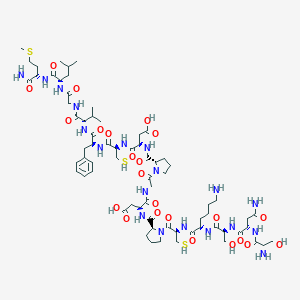
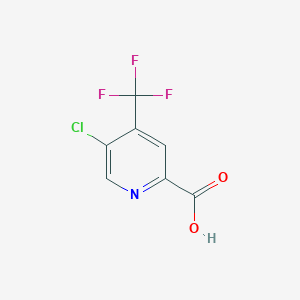
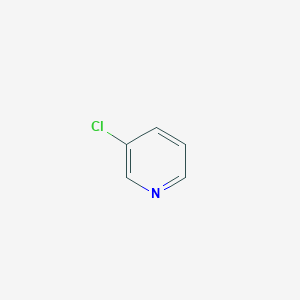
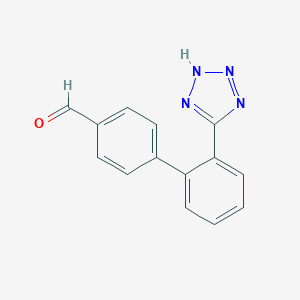
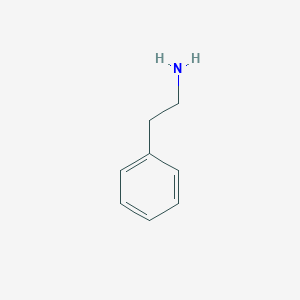
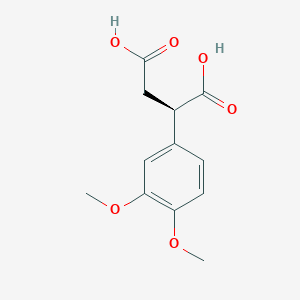
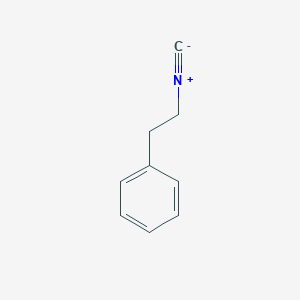
![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)
